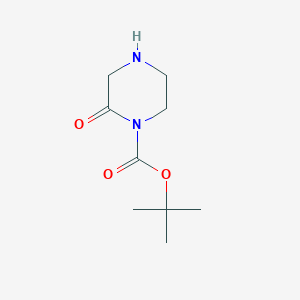

tert-Butyl 2-oxopiperazine-1-carboxylate

Descripción

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds featuring a ring structure composed of at least two different elements, one of which is nitrogen. wisdomlib.org These structures are of paramount importance in medicinal chemistry, forming the core of a vast number of pharmaceuticals. wisdomlib.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) shows that approximately 59-60% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their status as privileged structures in drug design. openmedicinalchemistryjournal.comrsc.orgmsesupplies.com

The prevalence of these compounds in nature is extensive; they are the basis for many alkaloids, vitamins, hormones, and antibiotics. rsc.orgmdpi.com Their unique structures allow for a wide variety of chemical reactions, making them essential for developing new therapeutic agents. wisdomlib.org Furthermore, the presence of nitrogen atoms can facilitate hydrogen bonding with biological targets such as enzymes and nucleic acids, which is often a key factor in a drug's mechanism of action. rsc.orgmdpi.com The structural and functional diversity of nitrogen-containing heterocycles makes them a continuing focus of research for creating novel compounds with a broad range of biological activities, including anti-inflammatory, antibacterial, anti-tumor, and antiviral properties. mdpi.com

The Role of Piperazine (B1678402) and Oxopiperazine Core Structures in Bioactive Compounds

Among the many classes of nitrogen-containing heterocycles, the piperazine ring is a particularly important scaffold in drug discovery. nih.gov Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions (1 and 4). This structure is found in a multitude of biologically active compounds across numerous therapeutic areas. nih.govnih.gov The presence of two nitrogen atoms can improve the pharmacokinetic properties of a drug candidate, such as increasing water solubility, which is crucial for bioavailability. nih.gov

The oxopiperazine (or piperazinone) core is a derivative of piperazine that contains a ketone group adjacent to one of the nitrogen atoms. This structural motif is a significant pharmacophore that can act as a peptidomimetic, meaning it can mimic the structure of dipeptides or tripeptides. researchgate.net This ability allows oxopiperazine-based molecules to interact with biological targets that typically bind to peptides, making them valuable in the design of novel therapeutics. researchgate.net

The versatility of the piperazine scaffold is demonstrated by its presence in drugs targeting a wide array of conditions.

| Therapeutic Area |

| Antitumor |

| Antibacterial |

| Antifungal |

| Antiviral / Anti-HIV |

| Anti-inflammatory |

| Antipsychotic |

| Antidepressant |

| Antimalarial |

| Anti-Alzheimer |

| Antidiabetic |

| This table is generated based on data from multiple sources. nih.govresearchgate.net |

Overview of N-Boc Protection Strategies in Organic Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction. This process is known as "protection," and the blocking group is called a "protecting group." For amines, one of the most common and versatile protecting groups is the tert-butoxycarbonyl group, abbreviated as Boc. total-synthesis.comontosight.ai

The N-Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.aiwikipedia.org This reaction converts the nucleophilic amine into a carbamate (B1207046), which is significantly less reactive. total-synthesis.com A key advantage of the Boc group is its stability under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.gov

Conversely, the Boc group can be easily removed (deprotected) under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). ontosight.aiwikipedia.org This acid-lability makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc group or the Cbz group, which is removed by hydrogenolysis. total-synthesis.com This orthogonality is a critical concept in complex syntheses, such as solid-phase peptide synthesis, as it allows for the selective deprotection of one functional group while others remain protected. total-synthesis.com

| Process | Common Reagents | Conditions |

| Protection (N-Boc Introduction) | Di-tert-butyl dicarbonate (Boc₂O) | Often with a base (e.g., triethylamine (B128534), DMAP) in a suitable solvent (e.g., THF, acetonitrile). total-synthesis.comwikipedia.org |

| Deprotection (N-Boc Removal) | Strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)) | Typically in a solvent like dichloromethane (B109758) or methanol. ontosight.aiwikipedia.org |

| This table summarizes common conditions for the use of the N-Boc protecting group. |

Contextualizing tert-Butyl 2-oxopiperazine-1-carboxylate within Drug Discovery and Synthetic Methodologies

This compound is a chemical compound that perfectly illustrates the convergence of the concepts discussed previously. Its structure consists of an oxopiperazine core where the nitrogen at position 1 is protected by a Boc group. This specific arrangement makes it a highly valuable building block in synthetic organic chemistry and medicinal chemistry.

The presence of the oxopiperazine scaffold provides a structural foundation known to be present in bioactive molecules. researchgate.net The N-Boc group at one nitrogen atom effectively "masks" its reactivity, allowing chemists to perform selective reactions on the second, unprotected nitrogen atom at position 4. This unprotected amine can undergo various chemical transformations, such as nucleophilic substitution, to attach different molecular fragments, thereby enabling the synthesis of a diverse library of new compounds.

After the desired modifications are made at the N4 position, the Boc group at the N1 position can be selectively removed under acidic conditions. This reveals the N1 amine, which can then be further functionalized if needed. Consequently, this compound serves as a key intermediate for creating more complex molecules with potential therapeutic applications, including novel anticancer agents and central nervous system drugs. google.com

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₉H₁₆N₂O₃ nih.govchemscene.com |

| Molecular Weight | 200.23 g/mol nih.govchembk.com |

| CAS Number | 889958-14-9 nih.govchemscene.com |

| Synonyms | 1-Boc-2-oxopiperazine, 2-Oxo-piperazine-1-carboxylic acid tert-butyl ester nih.gov |

| This table presents key chemical properties of the compound. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 2-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7(11)12/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORUSJZOKKMNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619121 | |

| Record name | tert-Butyl 2-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889958-14-9 | |

| Record name | tert-Butyl 2-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZIN-2-ONE, N1-BOC PROTECTED | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Oxopiperazine 1 Carboxylate and Its Analogues

Direct Synthesis Routes for tert-Butyl 2-oxopiperazine-1-carboxylate

The direct synthesis of this compound, also known as 1-Boc-2-oxopiperazine, is a fundamental transformation enabling access to more complex derivatives. A common and straightforward approach involves the selective protection of one of the nitrogen atoms of the piperazine (B1678402) ring, followed by subsequent reactions to introduce the oxo group.

One reported method involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to selectively protect one nitrogen atom, yielding N-Boc-piperazine. google.com Subsequent oxidation or other functional group manipulations would then be required to introduce the ketone functionality at the C2 position. Another synthetic strategy starts from diethanolamine, which undergoes chlorination and subsequent Boc protection to form bis(2-chloroethyl)carbamic acid tert-butyl ester. This intermediate then undergoes a cyclization reaction with ammonia (B1221849) to yield N-Boc-piperazine, which can be a precursor to the target oxopiperazine. google.com

A more direct synthesis of a related structure, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, was achieved through the nucleophilic displacement of the bromine in tert-butyl bromoacetate (B1195939) with the secondary amine of Boc-protected piperazine under basic conditions using triethylamine (B128534). mdpi.comresearchgate.net While not directly yielding the 2-oxo derivative, this highlights a common strategy of building complexity on the N-Boc-piperazine core.

Approaches to Stereoselective Synthesis of Substituted Oxopiperazines

The control of stereochemistry is paramount in the synthesis of bioactive molecules. For substituted 2-oxopiperazines, several strategies have been developed to control the configuration of stereocenters on the piperazine ring. nih.govrsc.orgresearchgate.net

Diastereoselective Elaboration via Metalation and Electrophilic Reactions

A powerful method for introducing substituents at the C3 position of the 2-oxopiperazine ring in a diastereoselective manner involves metalation followed by reaction with an electrophile. nih.gov This approach typically utilizes an N-Boc protected 2-oxopiperazine. The Boc group directs the deprotonation to the adjacent C3 position by a strong base like s-butyllithium (s-BuLi), often in the presence of a chelating agent like (-)-sparteine (B7772259). whiterose.ac.uk The resulting lithiated intermediate can then be trapped with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce a substituent.

The stereochemical outcome of this reaction is often predictable. For instance, the diastereoselective elaboration of orthogonally protected 2-oxopiperazines through metalation and reaction with electrophiles has been shown to yield anti-3,5-disubstituted-oxopiperazines, consistent with a model of 1,3-asymmetric induction. nih.gov This method provides a reliable way to control the relative stereochemistry of substituents on the ring.

Chiral Auxiliary or Inductor-Mediated Strategies

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of 2-oxopiperazine synthesis, a chiral auxiliary can be attached to the piperazine ring to control the stereoselective introduction of substituents.

One common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids or pseudoephedrine. nih.gov For example, an asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from R-(−)-phenylglycinol as a chiral auxiliary, proceeding through a protected 2-oxopiperazine intermediate. rsc.org The auxiliary biases the approach of the electrophile, leading to the preferential formation of one diastereomer. After the desired stereocenter is set, the auxiliary can be cleaved and ideally recovered for reuse. Oxazolidinones are another class of widely used chiral auxiliaries that have been successfully applied in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions, to construct chiral building blocks. wikipedia.orgresearchgate.net

Enantioselective Synthesis for Control of Chirality

Enantioselective synthesis aims to directly create a chiral molecule from an achiral starting material, often using a chiral catalyst. This approach is highly efficient as it avoids the need to install and remove a chiral auxiliary. For the synthesis of enantiopure α-substituted piperazines, a method involving the asymmetric lithiation-substitution of an N-Boc piperazine has been developed. nih.gov

This process utilizes a strong base like s-BuLi in complex with a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, to selectively deprotonate one of the enantiotopic protons at the α-position to the Boc group. whiterose.ac.uknih.gov The subsequent reaction of this chiral lithiated intermediate with an electrophile yields the enantioenriched 2-substituted piperazine. Mechanistic studies have revealed that the choice of electrophile and the substituent on the distal nitrogen can significantly impact the yield and enantioselectivity of the reaction. nih.gov Furthermore, catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been achieved using chiral ligands, providing a highly enantioselective route to 2-substituted piperidines. nih.gov

Convergent and Divergent Synthetic Pathways

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. In a convergent synthesis , different fragments of the final molecule are prepared separately and then joined together in the later stages. This approach is often more efficient for complex molecules. For instance, a convergent formal synthesis of the complex natural product Et-743, which contains a 2-oxopiperazine moiety, has been reported. rsc.org

Conversely, a divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. nih.gov This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. Starting from a core scaffold like this compound, a variety of substituents can be introduced at different positions on the ring to generate a diverse set of analogues. For example, after diastereoselective functionalization at the C3 position, further modifications at the N4 position can lead to a wide range of disubstituted oxopiperazines.

Protecting Group Chemistry in the Synthesis of Oxopiperazine Derivatives

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group and prevent it from undergoing undesired reactions. organic-chemistry.orgwikipedia.orgjocpr.com In the synthesis of oxopiperazine derivatives, protecting groups are crucial for achieving selectivity.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in piperazine chemistry. neliti.comyoutube.com Its key advantages include its ease of introduction using di-tert-butyl dicarbonate and its stability under a variety of reaction conditions. Crucially, it can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). organic-chemistry.org The Boc group also plays a vital role in directing lithiation to the adjacent carbon, as seen in the diastereoselective synthesis of substituted oxopiperazines. nih.gov

Orthogonal protecting group strategies are often employed when multiple reactive sites need to be differentiated. organic-chemistry.org This involves using protecting groups that can be removed under different conditions. For example, one nitrogen of the piperazine ring could be protected with a Boc group (acid-labile), while the other is protected with a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group (removable by hydrogenolysis or base, respectively). This allows for the selective deprotection and functionalization of each nitrogen atom independently, providing a high degree of control in the synthesis of complex oxopiperazine derivatives.

Development of Scalable Synthetic Procedures

The development of scalable synthetic procedures for this compound is essential for its application in pharmaceutical research and development. While a specific, dedicated large-scale synthesis of this exact molecule is not extensively detailed in the reviewed literature, general principles for creating efficient and dependable synthetic routes for related chiral ligands, such as (S)-t-BuPyOx, can be applied. beilstein-journals.orgresearchgate.net Key considerations for scalability include the use of inexpensive and commercially available starting materials, minimizing the number of synthetic steps, and avoiding tedious purification methods like column chromatography. beilstein-journals.orgresearchgate.net

Table 1: Key Considerations for Scalable Synthesis

| Consideration | Description | Reference |

| Starting Materials | Utilization of inexpensive and commercially available precursors. | beilstein-journals.orgresearchgate.net |

| Synthetic Route | A concise and efficient multi-step process. | beilstein-journals.org |

| Purification | Avoidance of tedious purification techniques like column chromatography. | beilstein-journals.orgresearchgate.net |

| Overall Yield | Aiming for a high overall yield to ensure cost-effectiveness. | beilstein-journals.orgresearchgate.net |

Synthesis of Related Isomeric and Scaffold Structures

The synthesis of isomers and related heterocyclic scaffolds is of significant interest in medicinal chemistry as it allows for the exploration of a wider chemical space and the fine-tuning of pharmacological properties.

Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate

tert-Butyl 3-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Its synthesis is well-established and can be achieved through a couple of primary methods.

One common method involves the reaction of piperazine ketone with di-tert-butyl dicarbonate under ice-water bath conditions. guidechem.com This reaction is typically carried out in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) in a solvent like dichloromethane (B109758). guidechem.com The resulting product can be purified by washing with aqueous solutions to remove impurities, followed by drying and concentration to yield the desired compound. guidechem.com

Another approach involves the use of 2-morpholone and Boc anhydride (B1165640) to generate N-BOC-morpholones, which then react with ammonia to produce 1-BOC-piperazines. google.com This method is described as having simple reaction steps, high product yield, and high purity, making it suitable for industrial production. google.com

Table 2: Synthetic Methods for tert-Butyl 3-oxopiperazine-1-carboxylate

| Method | Reagents | Key Features | Reference |

| 1 | Piperazine ketone, di-tert-butyl dicarbonate, triethylamine, 4-dimethylaminopyridine | Reaction performed at low temperature; purification by washing. | guidechem.com |

| 2 | 2-Morpholone, Boc anhydride, ammonia | Simple steps, high yield and purity; suitable for industrial scale. | google.com |

Synthetic Routes to 1-Boc-Piperazine Derivatives

1-Boc-piperazine is a crucial intermediate for the synthesis of a wide range of biologically active compounds. chemicalbook.comnbinno.com The primary value of 1-Boc-piperazine lies in its selectively protected nitrogen atom, which allows for regioselective functionalization of the piperazine ring. pinaunaeditora.com.br

The most common synthesis of 1-Boc-piperazine involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, using bases such as triethylamine or sodium bicarbonate. pinaunaeditora.com.br This reaction selectively introduces the Boc protecting group onto one of the nitrogen atoms. pinaunaeditora.com.br A variation of this method to improve selectivity involves forming a salt of piperazine with acetic acid before reacting it with di-tert-butyl dicarbonate. nbinno.com

More recent and efficient methods have been developed using diethylamine (B46881) as a starting material. chemicalbook.comnbinno.com This innovative approach involves a three-step process of chlorination, Boc protection, and cyclization to yield 1-Boc-piperazine in high yields (over 93.5%) and purity, with a reduced environmental impact. chemicalbook.comnbinno.com

The resulting 1-Boc-piperazine can then be used in various coupling reactions, such as with aryl halides, to synthesize a diverse array of derivatives with potential pharmacological applications, including those with dual receptor affinities for D2 and 5-HT1A receptors. nbinno.com

Preparation of Δ⁵-2-Oxopiperazine Derivatives

Δ⁵-2-Oxopiperazine moieties are found in a number of bioactive small molecules and can serve as mimics of peptide β-turns. researchgate.net An efficient and practical procedure for the synthesis of tetra-substituted Δ⁵-2-oxopiperazines has been developed. researchgate.net This synthetic route is designed to be robust and modular, allowing for the introduction of four different substituents to achieve a high level of molecular diversity. researchgate.net A previously developed method for trisubstituted Δ⁵-2-oxopiperazines utilized mild acidic conditions and was adapted for solid-phase parallel synthesis. researchgate.net

Synthesis of Substituted Piperazines and Tetrahydropyrazines from Oxopiperazines

Oxopiperazines can serve as versatile starting materials for the synthesis of various substituted piperazines and tetrahydropyrazines. For instance, a palladium-catalyzed cyclization reaction has been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org This method couples two carbons of a propargyl unit with different diamine components to afford the products in very good yields with high regio- and stereochemical control. organic-chemistry.org

Furthermore, tetrahydropyrazines can be synthesized via a gold-catalyzed cyclization of substrates obtained from the ring-opening of cyclic sulfamidates with propargylic sulfonamides. organic-chemistry.org Subsequent reduction or multicomponent reactions of these tetrahydropyrazines can lead to a variety of piperazine scaffolds. organic-chemistry.org These synthetic strategies highlight the utility of oxopiperazine-related structures in generating libraries of complex nitrogen-containing heterocycles for drug discovery. nih.gov

Chemical Reactivity and Transformation of Tert Butyl 2 Oxopiperazine 1 Carboxylate

Functionalization at Ring Positions

The carbon skeleton of the 2-oxopiperazine ring can be functionalized, most notably at the C3 position, which is alpha to the carbonyl group. This position can be deprotonated to form an enolate, which then reacts with various electrophiles.

Research has demonstrated the regio- and diastereoselective C3-alkylation of N1-substituted 4-Boc-2-oxopiperazines. nih.govtotal-synthesis.com By using a chiral auxiliary on the N1 nitrogen, researchers can direct the approach of an electrophile to the enolate intermediate, yielding either (3R)- or (3S)-1,3,4-trisubstituted-2-oxopiperazines with high diastereomeric purity. nih.govtotal-synthesis.com This method provides a pathway to a variety of diastereomerically pure peptidomimetics from a single precursor. nih.gov

Another powerful technique for functionalizing the ring is the palladium-catalyzed decarboxylative allylic alkylation. nih.gov This method has been successfully used for the enantioselective synthesis of diverse N4-Boc-protected α,α-disubstituted piperazin-2-ones. nih.gov Using a chiral palladium catalyst, α-monosubstituted piperazinones can be converted to gem-disubstituted products in high yields and excellent enantioselectivity. nih.gov

Furthermore, directed lithiation-trapping methodologies, while extensively studied on N-Boc piperazines, provide a blueprint for potential C-H functionalization on the oxopiperazine ring. researchgate.netresearchgate.netwhiterose.ac.uknih.govnih.gov This strategy involves deprotonation of a ring C-H bond using a strong organolithium base, often in the presence of a chiral ligand like (-)-sparteine (B7772259), followed by quenching the resulting organolithium species with an electrophile. researchgate.netnih.gov This approach has been used to create enantiopure α-substituted piperazines and could be adapted for the oxopiperazine scaffold. researchgate.netnih.gov

| Reaction Type | Position | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Alkylation | C3 | Base (e.g., LHMDS), Electrophile (e.g., Alkyl Halide), N1-Chiral Auxiliary | High diastereomeric purity of (3R)- or (3S)-1,3,4-trisubstituted-2-oxopiperazines | nih.govtotal-synthesis.com |

| Decarboxylative Asymmetric Allylic Alkylation | C3 | Palladium Catalyst, Chiral PHOX Ligand | Enantioselective synthesis of α,α-disubstituted piperazin-2-ones | nih.gov |

| Asymmetric Lithiation-Trapping | C3/C5/C6 | s-BuLi, (-)-sparteine or (+)-sparteine surrogate, Electrophile | Potential for creating enantiopure α-substituted 2-oxopiperazines | researchgate.netnih.gov |

Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms in tert-butyl 2-oxopiperazine-1-carboxylate exhibit distinct reactivity. The N1 nitrogen is protected by an electron-withdrawing Boc group, rendering it largely unreactive as a nucleophile. Conversely, the N4 nitrogen is a secondary amine, making it a prime site for nucleophilic attack and substitution reactions.

A common transformation is the N-alkylation of the secondary amine. For instance, the nucleophilic displacement of a bromine atom in tert-butyl bromoacetate (B1195939) by the N4 nitrogen of a Boc-protected piperazine derivative occurs under basic conditions to yield the corresponding N-substituted product. rsc.org This reaction is typically performed using a base like triethylamine (B128534) in a solvent such as tetrahydrofuran. rsc.org

The N4 position can also undergo various other modifications, including the formation of Mannich bases. This involves the reaction of the piperazine with an aldehyde (like formaldehyde) and a primary or secondary amine, resulting in an aminomethylation at the N4 position. wikipedia.org Furthermore, the N4 nitrogen can be functionalized through click chemistry, such as reacting a propargyl-substituted piperazine with an azide (B81097) to form a triazole ring system. researchgate.netnih.gov

The Boc group at the N1 position serves as a protecting group that can be removed under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent effectively cleaves the tert-butyl carbamate (B1207046) to reveal the free amine at N1. nih.govmasterorganicchemistry.com This deprotection is a crucial step in multi-step syntheses, allowing for subsequent functionalization at the N1 position or modification of the lactam ring. nih.gov

| Nitrogen Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N4 | Nucleophilic Alkylation | Alkyl halide (e.g., tert-butyl bromoacetate), Base (e.g., Et₃N) | N4-alkylated 2-oxopiperazine | rsc.org |

| N4 | Mannich Reaction | Formaldehyde, Primary/Secondary Amine | N4-aminomethylated 2-oxopiperazine (Mannich base) | wikipedia.org |

| N1 | Boc Deprotection | Strong acid (e.g., TFA, HCl) | 2-Oxopiperazine (free amine at N1) | nih.govmasterorganicchemistry.com |

Modifications at the Carbonyl Group

The carbonyl group at the C2 position is part of a lactam (a cyclic amide). Compared to aldehydes or ketones, the amide carbonyl is significantly less electrophilic due to the resonance contribution from the adjacent nitrogen atom's lone pair. This reduced reactivity makes typical carbonyl reactions, such as the Wittig olefination, challenging for this substrate. wikipedia.orgresearchgate.net

Despite its lower reactivity, the carbonyl group can undergo certain transformations, primarily reduction. Powerful reducing agents are required to convert the amide to an amine. For example, related N-Boc protected amides have been successfully reduced using reagents like Red-Al. beilstein-journals.org Lithium aluminum hydride (LiAlH₄) is another potent reagent capable of reducing amides, as demonstrated in the reduction of a related piperazinone (after Boc deprotection) to the corresponding chiral aminopiperazine. nih.gov

Nucleophilic addition of organometallic reagents like Grignard reagents to the lactam carbonyl is also a potential, though less common, modification. Such reactions on N-acyl systems can sometimes lead to attack at the carbonyl, although competing reactions can occur. nih.govresearchgate.net For instance, the addition of Grignard reagents to N-acylpyrazinium salts has been used to generate precursors that can be converted to substituted Δ⁵-2-oxopiperazines under acidic conditions. nih.govresearchgate.net Another potential transformation is thionation, using reagents like Lawesson's reagent, to convert the carbonyl group into a thiocarbonyl, creating a thioamide.

Role as a Synthetic Intermediate for Complex Molecular Architectures

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. rsc.orgresearchgate.net this compound, as a functionalized piperazine derivative, is a highly valuable intermediate for constructing complex molecular architectures.

Its ability to undergo controlled, stereoselective functionalization makes it an ideal precursor for peptidomimetics. nih.govtotal-synthesis.com By installing various substituents at the C3 and N4 positions, chemists can create constrained heterocyclic scaffolds that mimic the secondary structures of peptides, such as β-turns. nih.govtotal-synthesis.com

The chiral, gem-disubstituted piperazinones produced via methods like asymmetric allylic alkylation are considered valuable intermediates that provide access to new chemical spaces in drug discovery. nih.gov These structures can be further transformed, for example, by reducing the amide and deprotecting the nitrogens, to yield chiral disubstituted piperazines. nih.gov These piperazine derivatives are core components of many pharmaceuticals, including kinase inhibitors and antiretroviral agents like Indinavir. nih.gov

Moreover, the 2-oxopiperazine core can be synthesized through multicomponent reactions, such as the Ugi 5-center-4-component reaction, which allows for the rapid generation of densely functionalized and structurally diverse heterocyclic scaffolds for drug discovery libraries. beilstein-journals.org

Stereochemical Control in Alkylation and Derivatization Reactions

Achieving stereochemical control is paramount when synthesizing biologically active molecules. The this compound framework is well-suited for stereoselective reactions, particularly for introducing substituents at the C3 position.

One highly effective strategy involves substrate-based control, where a chiral auxiliary is attached to the N1 nitrogen. This auxiliary directs the diastereoselective C3-alkylation of the corresponding enolate. nih.govtotal-synthesis.com Depending on the choice of base and reaction conditions, either the (3R)- or (3S)-diastereomer can be obtained with high selectivity. nih.gov

Catalytic asymmetric synthesis offers another powerful approach. The palladium-catalyzed decarboxylative allylic alkylation, employing a chiral phosphinooxazoline (PHOX) ligand, facilitates the enantioselective formation of α,α-disubstituted piperazin-2-ones. nih.gov This method establishes a quaternary stereocenter at the C3 position with high enantiomeric excess. nih.gov

A third major strategy is the use of a chiral base for asymmetric lithiation-trapping. The complex formed between an organolithium reagent (like s-BuLi) and a chiral diamine (like (-)-sparteine or a (+)-sparteine surrogate) can deprotonate one of the enantiotopic protons at a methylene (B1212753) group alpha to the nitrogen, creating a configurationally stable, chiral organolithium intermediate. researchgate.netnih.gov Quenching this intermediate with an electrophile introduces a substituent with high enantioselectivity. researchgate.netnih.gov This method has been extensively developed for N-Boc piperazines and is a cornerstone for synthesizing enantiopure α-substituted piperazines, showcasing a powerful technique applicable to related heterocyclic systems. researchgate.netnih.gov

| Method | Description | Key Reagents/Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Substrate-Based Control | A chiral auxiliary on the N1 nitrogen directs the approach of an electrophile to the C3 enolate. | N1-chiral auxiliary | High diastereoselectivity (e.g., >95% de) | nih.govtotal-synthesis.com |

| Catalytic Asymmetric Alkylation | A chiral catalyst creates an asymmetric environment for the reaction. | Pd-catalyst, chiral PHOX ligand | High enantioselectivity (e.g., >90% ee) | nih.gov |

| Asymmetric Lithiation-Trapping | A chiral base selectively removes one of two enantiotopic protons, followed by reaction with an electrophile. | s-BuLi, (-)-sparteine or (+)-sparteine surrogate | High enantioselectivity | researchgate.netnih.gov |

Applications in Organic Synthesis and Medicinal Chemistry

Utilization as a Building Block in Complex Molecule Synthesis

Tert-Butyl 2-oxopiperazine-1-carboxylate is a versatile heterocyclic building block. 3wpharm.comtcichemicals.com Its structure incorporates a lactam functionality and a tert-butoxycarbonyl (Boc) protected amine, allowing for selective chemical transformations at different positions of the piperazine (B1678402) ring. This controlled reactivity makes it an invaluable tool for constructing more elaborate molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 889958-14-9 echemi.com |

| Molecular Formula | C₉H₁₆N₂O₃ echemi.com |

| Molecular Weight | 200.24 g/mol cymitquimica.com |

| Appearance | White to yellow powder/crystal cymitquimica.com |

| Synonyms | 1-Boc-2-oxopiperazine, 2-Oxo-piperazine-1-carboxylic acid tert-butyl ester 3wpharm.com |

The structure of this compound is primed for the generation of various amine compounds and other nitrogen-based heterocycles. mdpi.com The Boc-protected nitrogen allows for modifications elsewhere in the molecule, after which it can be deprotected under acidic conditions to reveal a secondary amine. This amine can then undergo a wide range of reactions, such as alkylation, acylation, or arylation, to introduce diverse functional groups. Furthermore, the lactam (cyclic amide) within the ring can be chemically reduced to yield a substituted piperazine, a core structure in many pharmaceuticals. connectjournals.combeilstein-journals.org This strategic unmasking and modification of the nitrogen atoms make it a key precursor for libraries of complex nitrogen-containing molecules.

Pharmaceutical intermediates are critical for bridging laboratory-scale synthesis with industrial production of active pharmaceutical ingredients (APIs). this compound functions as such an intermediate, enabling the development of efficient synthetic routes to new drug candidates. The piperazine ring is a common feature in drugs across various therapeutic areas, including antibacterial, antiallergic, and antipsychotic medications. connectjournals.com The use of a pre-formed and selectively protected piperazine ring, such as in this compound, streamlines the synthesis process, often improving yields and reducing the formation of unwanted byproducts. google.com This simplifies the path to complex target molecules, accelerating the drug discovery and development timeline. beilstein-journals.org

Chirality is a fundamental aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. The synthesis of enantiomerically pure compounds is therefore a major focus in medicinal chemistry. The 2-oxopiperazine scaffold can be modified to create chiral centers with high stereochemical control. researchgate.net Chiral variants of the parent compound, such as (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate, are available as building blocks for asymmetric synthesis. achemblock.comnih.gov Methodologies like asymmetric palladium-catalyzed allylic alkylation on N-protected piperazin-2-ones allow for the synthesis of highly enantioenriched products. researchgate.net These chiral intermediates can then be incorporated into larger molecules, ensuring the final product has the desired absolute stereochemistry, which is crucial for its pharmacological profile. researchgate.netresearchgate.net

Table 2: Examples of Chiral Piperazine-based Building Blocks

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | 1629229-82-8 achemblock.com | C₁₀H₁₈N₂O₃ achemblock.com |

A cornerstone of complex molecule synthesis is the use of orthogonal protecting groups—groups that can be removed under specific conditions without affecting other protecting groups in the molecule. nih.gov The tert-butoxycarbonyl (Boc) group on the nitrogen of this compound is a key component of such strategies. The Boc group is stable under a variety of reaction conditions but is selectively cleaved by strong acids, such as trifluoroacetic acid (TFA). mdpi.comiris-biotech.de

This property allows it to be used in tandem with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. nih.goviris-biotech.de For example, in a molecule containing both a Boc-protected piperazine and an Fmoc-protected amine, the Fmoc group can be removed with a base (e.g., piperidine) to allow for a reaction at that site, leaving the Boc group intact. iris-biotech.de Subsequently, the Boc group can be removed with an acid to functionalize the piperazine nitrogen. This selective, stepwise manipulation is essential for the controlled synthesis of complex peptides and other polyfunctional molecules. mdpi.comsigmaaldrich.com

Design and Synthesis of Bioactive Derivatives

The inherent versatility of the this compound scaffold makes it an excellent starting point for designing and synthesizing novel bioactive compounds.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By creating a series of related compounds, or analogues, and testing their efficacy, chemists can identify the key pharmacophores responsible for the desired therapeutic effect. mdpi.comresearchgate.net

This compound provides a robust core structure for generating such libraries of analogues. rsc.org Systematic modifications can be made at several positions:

The Unprotected Nitrogen: After deprotection of the Boc group, a wide variety of substituents can be added to the newly revealed secondary amine.

The Carbonyl Group: The lactam's carbonyl group can be reduced or transformed into other functional groups.

The Ring Carbons: Substituents can be introduced on the carbon atoms of the piperazine ring.

By synthesizing these analogues and evaluating their biological activity, researchers can build a detailed SAR model. nih.gov This model guides further optimization of the lead compound to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective drug candidates. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate |

| (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate |

| Trifluoroacetic acid (TFA) |

Development of Cognition Enhancer Analogues

While direct evidence for the use of this compound in the development of cognition-enhancing drugs, or nootropics, is not extensively documented in current literature, the broader class of piperazine-containing compounds has been investigated for such purposes. The piperazine ring is a common feature in many centrally active agents due to its ability to interact with various receptors in the brain. Research in the field of cognitive enhancement often focuses on modulating neurotransmitter systems, such as the cholinergic, dopaminergic, and serotonergic systems. The structural characteristics of the piperazine nucleus allow for the introduction of various substituents that can be tailored to target specific receptors or enzymes involved in cognitive processes.

Future research may explore the derivatization of this compound to create novel ligands for receptors implicated in memory and learning, such as the nicotinic acetylcholine receptors or NMDA receptors. The oxo-group and the Boc-protected nitrogen atom provide two distinct points for chemical modification, allowing for the systematic exploration of the structure-activity relationships of new analogues.

Discovery of Antimicrobial Agents

The piperazine scaffold is a well-established pharmacophore in the design of antimicrobial agents. The versatility of the this compound backbone allows for the synthesis of a wide range of derivatives with potential antibacterial and antifungal activities.

One notable application of a related scaffold is in the synthesis of oxazolidinone antimicrobials. A key intermediate, 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, is utilized in the preparation of these potent antibiotics. google.com This highlights the importance of the N-Boc-piperazine moiety in the development of novel antibacterial agents that can combat drug-resistant pathogens.

Furthermore, research into novel triazole-piperazine hybrids has shown promise. A series of substituted tert-butyl 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. ijprajournal.com Several of these compounds exhibited significant antibacterial and antifungal effects, demonstrating the potential of this chemical scaffold in the discovery of new antimicrobial drugs. ijprajournal.com The findings from this study are summarized in the table below.

| Compound ID | Antimicrobial Activity |

| 5b | Good |

| 5c | Good |

| 5h | Good |

| 5i | Good |

| Other derivatives | Moderate |

Table 1: Antimicrobial activity of substituted tert-butyl 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate derivatives.

Design of Antiviral Compounds

The piperazine nucleus is a common structural motif in a number of antiviral drugs. Its ability to be readily functionalized makes it a valuable scaffold for the design of new antiviral agents targeting various viral proteins and enzymes. While specific examples of the direct use of this compound in the synthesis of antiviral compounds are not prevalent in the literature, the broader class of piperazine derivatives has been extensively explored.

The development of antiviral therapies often involves the creation of molecules that can inhibit viral entry, replication, or release. The piperazine ring can serve as a central scaffold to which different functional groups can be attached to optimize interactions with viral targets. For instance, piperazine derivatives have been investigated as inhibitors of viral proteases, polymerases, and entry proteins. The structural rigidity of the piperazine ring can help in positioning key pharmacophoric groups in the correct orientation for binding to the active site of a viral enzyme or a receptor on the host cell surface.

Identification of Specific Receptor Antagonists

One of the most significant applications of the tert-butyl-piperazine-carboxylate scaffold is in the development of specific receptor antagonists. A noteworthy example is the synthesis of a novel compound, TTP-5, a hybrid of pyrimidine, triazole, and tert-butyl-piperazine-carboxylate, which has been identified as an effective antagonist of the estrogen receptor alpha (ERα). nih.govresearchgate.net

Estrogen receptors are important targets in the treatment of hormone-dependent cancers, such as certain types of breast cancer. The development of new ER antagonists is a key area of research. In a recent study, TTP-5 was shown to effectively bind to ERα and suppress the growth of breast cancer cells. nih.govresearchgate.net This discovery underscores the potential of the tert-butyl-piperazine-carboxylate scaffold in designing potent and selective receptor antagonists for cancer therapy.

Another study focused on the synthesis of novel estrogen receptor antagonists based on an estradiol core with a bulky side chain at the 7α-position. acs.org One of the synthesized compounds, which incorporated a 4-phenyl-piperazine-1-carboxylic acid tert-butyl ester moiety, demonstrated pure ER antagonistic activity. acs.org This further highlights the utility of this scaffold in the development of receptor modulators.

| Compound | Target Receptor | Therapeutic Area |

| TTP-5 | Estrogen Receptor Alpha (ERα) | Breast Cancer |

| Estradiol Derivative with piperazine-1-carboxylic acid tert-butyl ester moiety | Estrogen Receptor (ER) | Cancer |

Table 2: Examples of receptor antagonists developed using a tert-butyl-piperazine-carboxylate scaffold.

Modulation of Biological Pathways through Enzyme Inhibition and Receptor Binding

The ability of derivatives of this compound to act as specific receptor antagonists allows them to modulate key biological pathways involved in disease progression. The binding of these compounds to their target receptors can trigger a cascade of downstream signaling events, leading to a therapeutic effect.

The ERα antagonist TTP-5, for example, has been shown to block the ERα signaling pathway, which is a critical driver of proliferation in ER-positive breast cancer cells. nih.govresearchgate.net By inhibiting this pathway, TTP-5 can effectively halt the growth of cancer cells.

Interestingly, TTP-5 has also been found to modulate the Wnt/β-catenin signaling pathway. researchgate.net In ER-negative breast cancer cells, TTP-5 was able to hinder cell motility by modulating the expression of proteins associated with the epithelial-mesenchymal transition (EMT), a process that is often regulated by the Wnt/β-catenin pathway. researchgate.net This dual mechanism of action suggests that derivatives of the tert-butyl-piperazine-carboxylate scaffold could be developed into multi-targeting agents with enhanced therapeutic efficacy.

Applications in Neurological Disorder Therapeutics

The piperazine ring is a privileged scaffold in the development of drugs for neurological disorders due to its prevalence in many approved central nervous system (CNS) active drugs. While the direct application of this compound in this area is not yet widely reported, the related compound, tert-butyl-4-anilinopiperidine-1-carboxylate, has been identified in forensic casework. nih.gov The removal of the tert-Boc protecting group from this compound yields 4-anilinopiperidine, a known precursor in the synthesis of fentanyl, a potent opioid analgesic. nih.gov

Furthermore, the synthesis of 1,4-disubstituted and 1,4,4-trisubstituted piperidines has been explored for the inhibition of neuronal T-type Ca2+ channels, which are implicated in neuropathic pain. researchgate.net This research highlights the potential of piperidine and piperazine-based scaffolds in the development of novel therapeutics for neurological conditions.

Scaffolds for Cardiovascular Disease Treatment

The use of this compound as a scaffold for the development of drugs for cardiovascular disease is an emerging area of research. The piperazine moiety is present in some cardiovascular drugs, and its ability to be functionalized allows for the creation of new molecules with tailored pharmacological properties.

While direct evidence is limited, the general principles of drug design suggest that the this compound scaffold could be utilized to develop inhibitors of key enzymes or receptors involved in cardiovascular function. For example, derivatives could be designed to target angiotensin-converting enzyme (ACE), angiotensin receptors, or beta-adrenergic receptors, all of which are important targets in the management of hypertension and other cardiovascular conditions. Further research is needed to explore the full potential of this versatile scaffold in the field of cardiovascular medicine.

Development of Kinase Inhibitors

The piperazine scaffold is a well-established privileged structure in the design of kinase inhibitors. nih.govresearchgate.netresearchgate.net Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.

The piperazine ring, with its two nitrogen atoms, offers a key advantage in drug design. It can engage in multiple hydrogen bonding interactions with the kinase active site, and its non-planar chair or boat conformations allow for the precise spatial orientation of substituents to optimize binding affinity and selectivity. nih.gov Numerous piperazine derivatives have been successfully developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR) kinases. nih.govtandfonline.comnih.gov For instance, a series of piperazine-based thiazolidinones were synthesized and demonstrated potent anticancer activity through the inhibition of VEGFR-2 tyrosine kinase. nih.gov Similarly, hybridization of the piperazine moiety with other privileged structures like benzofuran has led to the discovery of novel CDK2 type II inhibitors. nih.govresearchgate.net

While direct studies on this compound as a kinase inhibitor are not extensively documented, its piperazinone core makes it a valuable building block for the synthesis of new kinase inhibitor libraries. The Boc-protected nitrogen allows for selective functionalization at the other nitrogen atom, and the carbonyl group can be used for further chemical modifications. The constrained conformation of the piperazinone ring can also be exploited to achieve higher selectivity for specific kinase targets.

Below is a table summarizing examples of piperazine derivatives developed as kinase inhibitors, highlighting the versatility of the piperazine scaffold.

| Piperazine Derivative Class | Target Kinase | Therapeutic Area |

| Benzofuran-piperazine hybrids | CDK2 | Cancer |

| Piperazine-chalcone hybrids | VEGFR-2 | Cancer |

| Piperazine-based thiazolidinones | VEGFR-2 | Cancer |

Mimicry of Protein Structural Motifs (e.g., β-turns)

The ability to mimic protein secondary structures, such as β-turns, is a key strategy in the design of peptidomimetics. These molecules can modulate protein-protein interactions (PPIs) that are often mediated by such structural motifs. The rigid or semi-rigid nature of small molecule scaffolds allows for the presentation of side-chain functionalities in a spatially defined manner, mimicking the arrangement of amino acid residues in a native peptide.

The piperazinone scaffold, as found in this compound, is an attractive template for the development of β-turn mimetics. nih.gov The cyclic and constrained nature of the ring system reduces the conformational flexibility, which can lead to higher binding affinity and improved metabolic stability compared to linear peptides. By introducing appropriate substituents at the 1, 3, and 4 positions of the 2-oxopiperazine ring, it is possible to create molecules that project their side chains in a manner that mimics the i, i+1, i+2, and i+3 residues of a β-turn.

Research into related piperidine-piperidinone structures has demonstrated their potential as multifaceted secondary structure mimics. nih.govnih.gov These scaffolds can present amino acid side-chains in orientations that closely resemble ideal sheet or helical structures. The synthesis of 1,3,4-trisubstituted-2-oxopiperazine-containing peptidomimetic precursors highlights the utility of this core structure in creating a diverse range of constrained peptidomimetics. nih.gov The Boc group in this compound provides a convenient handle for the stepwise and controlled synthesis of these complex structures.

The table below illustrates the key features of the piperazinone scaffold for mimicking protein structural motifs.

| Feature of Piperazinone Scaffold | Advantage in Peptidomimetic Design |

| Cyclic and constrained structure | Reduced conformational flexibility, pre-organization for binding |

| Multiple points for substitution | Ability to mimic side-chain orientations of amino acid residues |

| Improved metabolic stability | Resistance to proteolytic degradation compared to peptides |

Applications in Anti-tuberculosis Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. nih.gov The piperazine scaffold has been identified as a promising nucleus in the discovery of novel compounds with activity against M. tuberculosis. researchgate.netnih.govnih.gov

Several studies have reported the synthesis and evaluation of piperazine derivatives with significant anti-tubercular activity. nih.govrsc.org For instance, a series of chiral 1,2,4-trisubstituted piperazines derived from resin-bound acylated dipeptides were synthesized and showed activity against the H37Rv strain of M. tuberculosis. nih.gov The design of hybrid molecules incorporating the piperazine moiety with other pharmacophores has also proven to be a successful strategy. Conjugates of piperazino-1,3-benzothiazin-4-ones (pBTZs) with other bioactive scaffolds have exhibited notable anti-TB activity. nih.gov

The following table presents examples of piperazine-containing scaffolds investigated for their anti-tuberculosis potential.

| Piperazine-Containing Scaffold | Target/Mechanism (if known) | Reference |

| 1,2,4-Trisubstituted piperazines | Not specified | nih.gov |

| Piperazino-1,3-benzothiazin-4-one conjugates | DprE1 inhibition (for pBTZs) | nih.gov |

| Piperazine-benzofuran hybrids | Not specified | nih.gov |

Scaffold Hopping and Scaffold-Based Drug Design Principles

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular scaffolds with similar biological activity to a known active compound. researchgate.net This approach is valuable for discovering new intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming liabilities associated with an existing chemical series. The piperazine scaffold is considered a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of providing ligands for more than one type of biological target. nih.govresearchgate.netresearchgate.net

The utility of the piperazine ring in scaffold hopping and drug design stems from its unique combination of properties. It is a six-membered heterocycle with two nitrogen atoms that can be readily functionalized, allowing for the exploration of a large chemical space. mdpi.com The conformational flexibility of the piperazine ring can be constrained by introducing substituents or by incorporating it into more rigid polycyclic systems. nih.gov This allows for the fine-tuning of the spatial arrangement of pharmacophoric groups to match the binding site of a target protein.

This compound represents a versatile starting point for scaffold hopping endeavors. The piperazinone core can serve as a bioisosteric replacement for other cyclic structures in known drugs. For example, it could be used to replace a piperidine or morpholine ring to introduce new interaction points (e.g., a hydrogen bond donor) or to alter the conformational properties of the molecule. The Boc-protecting group facilitates the synthesis of diverse libraries of compounds based on this scaffold, which can then be screened for activity against a variety of biological targets.

Key attributes of the piperazine scaffold in drug design are summarized below.

| Attribute | Implication in Drug Design |

| Privileged Scaffold | Broad applicability across multiple biological targets |

| Readily Functionalizable | Allows for extensive SAR studies and optimization |

| Modifiable Conformational Properties | Enables fine-tuning of 3D structure for optimal binding |

| Favorable Physicochemical Properties | Can improve solubility and other ADME properties |

Enhancement of Active Pharmaceutical Ingredient Bioavailability

The oral bioavailability of an active pharmaceutical ingredient (API) is dependent on its solubility in the gastrointestinal tract and its permeability across the intestinal membrane. rhotaupharma.comnih.gov A significant challenge in drug development is the poor aqueous solubility of many new chemical entities. The piperazine moiety is known to improve the physicochemical properties of drug molecules, including their solubility and, consequently, their bioavailability. mdpi.comresearchgate.net

The two nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH. This ionization increases the polarity and aqueous solubility of the molecule. The incorporation of a piperazine group into a poorly soluble drug candidate can therefore be a viable strategy to enhance its dissolution rate and absorption. researchgate.net The use of piperazine as a counter-ion to form salts with acidic drugs is a well-established method for improving their solubility. researchgate.net

The table below outlines strategies for bioavailability enhancement and the potential role of the piperazine scaffold.

| Bioavailability Enhancement Strategy | Role of the Piperazine Scaffold |

| Increase Aqueous Solubility | Formation of salts through basic nitrogen atoms, increased polarity |

| Improve Dissolution Rate | Higher solubility leads to faster dissolution |

| Modify Physicochemical Properties | Introduction of a polar and ionizable group |

Computational and Theoretical Studies

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions at the molecular level. For derivatives of tert-Butyl 2-oxopiperazine-1-carboxylate, these calculations can provide valuable insights into reaction pathways, transition states, and the origins of stereoselectivity.

The stereoselectivity of alkylation reactions is a critical aspect of synthetic chemistry, and computational studies can help rationalize experimentally observed outcomes. For N-Boc protected heterocyclic systems, such as this compound, enantioselective synthesis is of great importance. nih.govrsc.org DFT calculations can be employed to model the transition states of competing reaction pathways, allowing for a comparison of their relative energies. acs.org The pathway with the lower activation energy is predicted to be the favored one, thus explaining the observed stereoselectivity. For instance, in the synthesis of related chiral piperazinones, the use of chiral catalysts can be modeled to understand how they influence the energy landscape of the reaction and favor the formation of one enantiomer over the other. nih.govrsc.org

A thorough analysis of reaction energetics provides a quantitative understanding of a chemical process. Quantum chemical calculations can determine the energies of reactants, intermediates, transition states, and products. rsc.org This information is crucial for constructing a detailed reaction profile. For reactions involving cyclic carbamates, DFT calculations have been used to elucidate the reaction mechanism and its energetic feasibility. researchgate.net The geometries of transition state structures can be optimized, revealing the key atomic interactions that govern the bond-making and bond-breaking processes. researchgate.net For example, in the alkylation of N-Boc heterocycles, computational analysis can identify the transition state leading to the desired product and calculate its activation energy, providing insights into the reaction kinetics. acs.org

| Computational Parameter | Significance in Mechanistic Understanding |

| Activation Energy (ΔG‡) | Determines the rate of a chemical reaction. |

| Reaction Energy (ΔG) | Indicates the thermodynamic feasibility of a reaction. |

| Transition State Geometry | Reveals the atomic arrangement at the peak of the energy barrier. |

| Intermediate Stability | Helps to understand the step-wise nature of a reaction mechanism. |

Computational studies can map out entire reaction pathways, including the identification of key intermediates and alternative routes. rsc.org This is particularly valuable for complex reactions where experimental characterization of transient species is challenging. For instance, in the formation of cyclic carbamates from amino alcohols and CO2, DFT calculations have been used to propose a detailed mechanistic pathway. rsc.org Similarly, for reactions involving N-Boc protected piperazinones, computational modeling can explore different possible mechanisms, such as those involving concerted or stepwise steps, and determine the most plausible pathway based on the calculated energetics. researchgate.netchemrxiv.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery, aiming to establish a correlation between the chemical structure of a compound and its biological activity. For compounds containing the piperazinone scaffold, which is present in many biologically active molecules, SAR studies are crucial for optimizing their therapeutic potential. nih.govnih.govbenthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to develop mathematical models that relate the structural or physicochemical properties of a series of compounds to their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized analogs. For piperazine (B1678402) derivatives, 2D and 3D-QSAR models have been successfully developed to understand their antihistamine, antibradykinin, and antidepressant activities. nih.govnih.gov The descriptors used in these models can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors are calculated for each compound.

Model Development: Statistical methods like multiple linear regression or partial least squares are used to build the QSAR model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

3D-pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. acs.orgacs.orgnih.gov A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. For piperazine-based compounds, pharmacophore models have been developed for various targets, including CCR5 antagonists for HIV-1 entry inhibition. acs.orgacs.org The generation of a pharmacophore model generally involves:

Conformational Analysis: Generating a set of low-energy conformations for each active molecule.

Feature Identification: Identifying the key pharmacophoric features in each molecule.

Model Generation: Aligning the molecules and identifying a common pharmacophore hypothesis that is shared by the most active compounds.

Model Validation: Using the pharmacophore model to screen a database of compounds and check its ability to distinguish between active and inactive molecules.

| Pharmacophoric Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar region of the molecule. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. |

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. By scoring the different poses of the ligand, it is possible to estimate the strength of the binding affinity.

A comprehensive search of scientific literature reveals a lack of specific molecular docking studies performed on this compound. While numerous studies have utilized molecular docking to investigate the ligand-receptor interactions of various piperazine derivatives with a wide range of biological targets, including G-protein coupled receptors, enzymes, and ion channels, the specific binding characteristics and interaction patterns of the title compound have not been reported. Therefore, there is currently no data available detailing its specific interactions with any biological receptors.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it often dictates its biological activity. Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its flexibility and conformational landscape.

Specific conformational analysis or molecular dynamics simulation studies for this compound are not available in the published literature. However, crystallographic studies of closely related N-Boc protected piperazine derivatives have shown that the piperazine ring typically adopts a chair conformation. It is therefore highly probable that this compound also favors a chair conformation. Without dedicated computational studies, the energetic barriers between different possible conformers and the dynamic behavior of the molecule in a biological environment remain uncharacterized.

In Silico Approaches for Therapeutic Target Determination

In silico methods, such as virtual screening and target prediction algorithms, are used to search large databases of biological targets to identify potential proteins that a given molecule might bind to. These approaches can help to hypothesize the mechanism of action for a compound or identify potential new therapeutic applications.

There are no published studies that have employed in silico approaches to determine the therapeutic targets of this compound. While the piperazine scaffold is present in many biologically active compounds, and computational methods are frequently used to explore the potential targets of piperazine-containing libraries, the specific target profile of this compound has not been investigated or reported. Therefore, its potential therapeutic applications remain speculative from a computational standpoint.

Advanced Research Perspectives and Future Directions

Expansion of Asymmetric Synthetic Methodologies for Oxopiperazines

The development of efficient and stereoselective methods for the synthesis of chiral 2-oxopiperazines is a critical area of research, as the stereochemistry of these scaffolds significantly influences their biological activity. acs.org Current research focuses on expanding the toolkit of asymmetric synthesis to create a diverse range of enantiomerically pure oxopiperazine derivatives.

One promising approach is the use of catalytic asymmetric hydrogenation . For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% enantiomeric excess, ee). nih.govnih.gov This method provides a direct route to chiral piperazinones from readily available starting materials. Another catalytic approach involves the iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones. nih.gov

The use of the "chiral pool" remains a cornerstone of asymmetric synthesis. acs.org Readily available and enantiomerically pure starting materials, such as amino acids, are utilized to construct the chiral oxopiperazine core. acs.org This strategy ensures that the stereochemistry of the final product is predetermined by the starting material. acs.org

Stereoselective alkylation of pre-existing oxopiperazine scaffolds is another key strategy. This can be achieved through the use of chiral auxiliaries, which direct the approach of an electrophile to one face of the molecule, thereby inducing asymmetry. ebrary.netresearchgate.net Additionally, α-lithiation mediated by chiral ligands like (-)-sparteine (B7772259) has been employed for the asymmetric functionalization of the oxopiperazine ring. researchgate.net

Multicomponent reactions offer an efficient pathway to complex chiral piperazinones. For example, the reaction of functionalized isocyanides with amphoteric aziridine aldehyde dimers has been shown to produce a wide range of chiral piperazinones with high diastereoselectivity. gyrosproteintechnologies.com Furthermore, organocatalytic methods, such as those employing quinine-derived urea catalysts, have been developed for the asymmetric synthesis of 3-substituted piperazin-2-ones. nih.gov

| Asymmetric Synthesis Method | Key Features | Reported Selectivity |

| Palladium-Catalyzed Asymmetric Hydrogenation | Direct conversion of pyrazin-2-ols to chiral piperazin-2-ones. | Up to 90% ee and >20:1 dr nih.govnih.gov |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials like amino acids. | Stereochemistry is dependent on the starting material. acs.org |

| Stereoselective Alkylation | Employs chiral auxiliaries or chiral ligands to direct alkylation. | High diastereomeric excesses (>96%) have been reported. ebrary.net |

| Multicomponent Reactions | Efficient synthesis of complex structures in a single step. | High diastereoselectivity observed. gyrosproteintechnologies.com |

| Organocatalysis | Uses small organic molecules as catalysts. | Up to 99% ee has been achieved. nih.gov |

Exploration of Novel Biological Activities of tert-Butyl 2-oxopiperazine-1-carboxylate Derivatives

The piperazine (B1678402) and oxopiperazine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. bohrium.com Consequently, derivatives of this compound are being actively explored for a multitude of novel biological activities.

Anticancer Activity: The piperazine ring is a common feature in many FDA-approved anticancer drugs. acs.org Derivatives of this scaffold are being investigated for their potential to target various cancer-related pathways. For instance, this compound has been used in the synthesis of inhibitors of the SARS-CoV-2 main protease, a target also relevant in some cancer therapies. nih.gov It has also been utilized in the development of autotaxin (ATX) inhibitors, which are implicated in cancer progression and fibrosis. nih.gov

Neurological Disorders: Piperazine derivatives have shown significant promise in the treatment of a range of neurological and psychiatric conditions. nih.gov They have been investigated for their potential in managing Alzheimer's and Parkinson's diseases, with some compounds exhibiting neuroprotective effects. nih.gov The scaffold's ability to cross the blood-brain barrier makes it particularly attractive for developing drugs targeting the central nervous system (CNS). gyrosproteintechnologies.com Research has also explored their potential as anxiolytics, antidepressants, and anticonvulsants. nih.govthieme-connect.com

Infectious Diseases: The structural versatility of piperazine derivatives allows for the development of potent antimicrobial agents. nih.gov They have demonstrated activity against a broad spectrum of pathogens, including bacteria, fungi, and parasites. nih.govrsc.org

Other Therapeutic Areas: The therapeutic potential of oxopiperazine derivatives extends to a variety of other areas. They have been investigated as anti-inflammatory, antiviral, and analgesic agents. gyrosproteintechnologies.comnih.gov The ability to readily modify the piperazine core allows for the fine-tuning of pharmacological properties to target specific diseases. gyrosproteintechnologies.com

| Therapeutic Area | Biological Target/Activity | Example Application of Scaffold |

| Oncology | SARS-CoV-2 Main Protease, Autotaxin (ATX) | Synthesis of enzyme inhibitors. nih.govnih.gov |

| Neurology | TRPC6 channels, 5-HT1A receptors | Neuroprotective agents, anxiolytics, antidepressants. nih.govthieme-connect.com |

| Infectious Diseases | Various bacterial and fungal targets | Development of novel antimicrobial agents. nih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes | Synthesis of anti-inflammatory compounds. bohrium.com |

| Pain Management | Opioid and other pain receptors | Development of new analgesic drugs. nih.gov |

Development of New Scaffold Transformations and Functionalizations

To fully explore the chemical space around the oxopiperazine core, researchers are developing novel methods for scaffold transformation and functionalization. These strategies aim to create more complex and structurally diverse molecules with enhanced biological properties.

A key area of development is the synthesis of bicyclic piperazinones . acs.orgnih.gov These conformationally constrained analogs are designed to mimic specific peptide turns or to orient substituents in a precise three-dimensional arrangement for optimal target binding. nih.gov The creation of these fused ring systems often involves intramolecular cyclization reactions.

Functionalization of the piperazine ring at both nitrogen and carbon atoms is another critical avenue of research. The tert-butoxycarbonyl (Boc) group on the N1 nitrogen of this compound serves as a protecting group, allowing for selective functionalization at the N4 position. Subsequent removal of the Boc group allows for further derivatization at N1. semanticscholar.org Methods for direct C-H functionalization of the piperazine ring are also being explored to introduce substituents at the carbon atoms, which is often more challenging. nih.gov

Ring-closing metathesis (RCM) is a powerful tool for transforming simple oxopiperazine derivatives into complex macrocyclic structures. rsc.orgnih.gov By introducing two terminal alkene chains onto the oxopiperazine scaffold, RCM can be used to form large rings, which are of interest in the development of inhibitors for challenging targets like protein-protein interactions. nih.gov